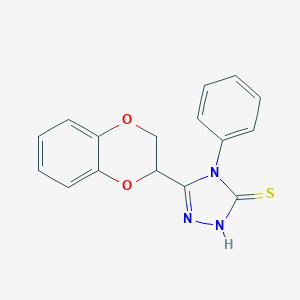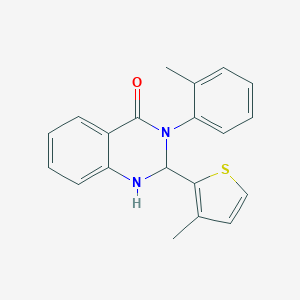
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate receptors. DMQX has been widely used in scientific research to understand the mechanisms of action of these receptors and their role in various physiological and pathological processes.
作用机制
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one acts as a competitive antagonist of AMPA and kainate receptors, blocking the binding of glutamate to these receptors and preventing their activation. This leads to a decrease in the excitatory neurotransmission mediated by these receptors, which is important for the regulation of synaptic plasticity and learning and memory processes.
生化和生理效应
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one has been shown to have various biochemical and physiological effects, including the inhibition of excitatory neurotransmission mediated by AMPA and kainate receptors, the prevention of long-term potentiation, and the induction of long-term depression. 3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one has several advantages for lab experiments, including its high potency and selectivity for AMPA and kainate receptors, its ability to block the binding of glutamate to these receptors, and its ability to induce long-term depression. However, 3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
未来方向
There are several future directions for the use of 3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one in scientific research, including the development of more potent and selective AMPA and kainate receptor antagonists, the investigation of the role of these receptors in various physiological and pathological processes, and the development of potential therapeutic agents for neurodegenerative diseases. Additionally, the use of 3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one in combination with other drugs or therapies may provide new avenues for the treatment of these diseases.
合成方法
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one can be synthesized using various methods, including the reaction of 2-amino-3-methylphenol with 3-methylthiophene-2-carboxaldehyde, followed by cyclization with anthranilic acid in the presence of a catalyst. Another method involves the reaction of 2-amino-3-methylphenol with 3-methylthiophene-2-carboxylic acid, followed by cyclization with isatoic anhydride in the presence of a catalyst.
科学研究应用
3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one has been widely used in scientific research to understand the mechanisms of action of AMPA and kainate receptors. These receptors are involved in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. 3-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one has been used to study the role of these receptors in these processes and to develop potential therapeutic agents for these diseases.
属性
IUPAC Name |
3-(2-methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-13-7-3-6-10-17(13)22-19(18-14(2)11-12-24-18)21-16-9-5-4-8-15(16)20(22)23/h3-12,19,21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPQHKDDEJTBIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylthiophen-2-yl)-3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methylbenzoate](/img/structure/B479356.png)
![N-(3-chlorophenyl)-2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B479358.png)
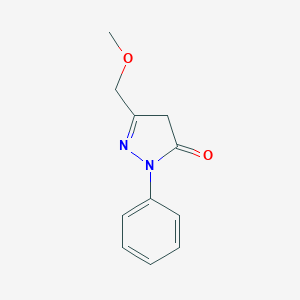
![N-[1-{[(4-tert-butylbenzyl)amino]carbonyl}-3-(methylsulfanyl)propyl]benzamide](/img/structure/B479369.png)
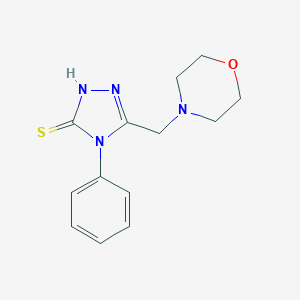
![2-[(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B479373.png)
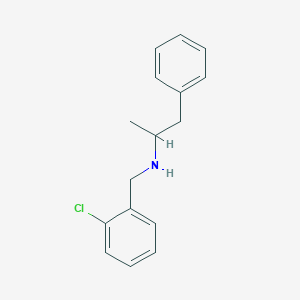
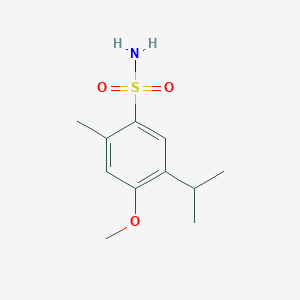

![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B479436.png)
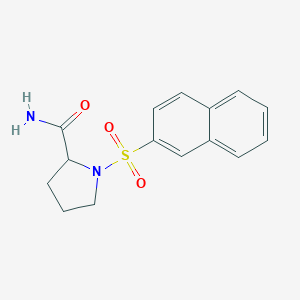
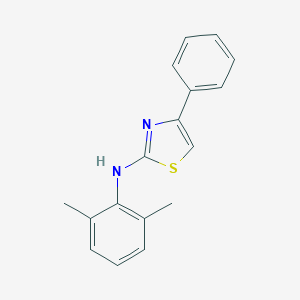
![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)
